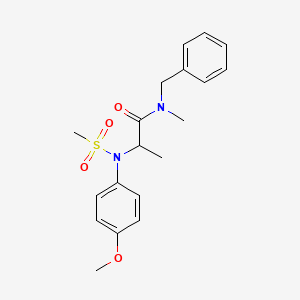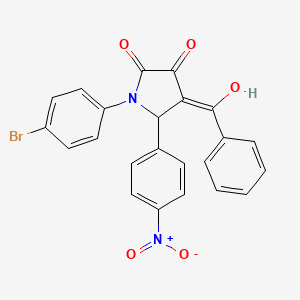![molecular formula C18H29N3O3 B3919335 1-{4-[(diethylamino)methyl]-5-ethyl-2-furoyl}-2-methyl-1,4-diazepan-5-one](/img/structure/B3919335.png)
1-{4-[(diethylamino)methyl]-5-ethyl-2-furoyl}-2-methyl-1,4-diazepan-5-one
Vue d'ensemble
Description
1-{4-[(diethylamino)methyl]-5-ethyl-2-furoyl}-2-methyl-1,4-diazepan-5-one, also known as midazolam, is a benzodiazepine derivative that is widely used in clinical practice as a sedative, anxiolytic, and hypnotic agent. Midazolam has a unique chemical structure that provides it with a range of pharmacological properties that make it an effective and versatile drug. In
Mécanisme D'action
Midazolam acts on the central nervous system by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA), which has an inhibitory effect on neuronal activity. Midazolam binds to the GABA-A receptor complex, causing an increase in the opening of chloride ion channels and hyperpolarization of the cell membrane, which leads to a decrease in neuronal excitability and the induction of sedation and anesthesia.
Biochemical and Physiological Effects:
Midazolam has a range of biochemical and physiological effects that are related to its pharmacological properties. It can cause sedation, amnesia, and anxiolysis, as well as muscle relaxation and anticonvulsant effects. Midazolam can also affect cardiovascular and respiratory function, causing a decrease in blood pressure, heart rate, and respiratory rate.
Avantages Et Limitations Des Expériences En Laboratoire
Midazolam has several advantages for use in laboratory experiments, including its well-established pharmacological profile, rapid onset of action, and relatively short duration of effect. It can be administered orally, intravenously, or intramuscularly, and can be easily titrated to achieve the desired level of sedation or anesthesia. However, 1-{4-[(diethylamino)methyl]-5-ethyl-2-furoyl}-2-methyl-1,4-diazepan-5-one also has limitations, including the potential for respiratory depression and the need for careful monitoring of vital signs during administration.
Orientations Futures
Midazolam is a promising drug with a range of potential clinical applications. Future research could focus on the development of new formulations and delivery methods to improve its efficacy and safety, as well as on the investigation of its potential use in the treatment of neurological and psychiatric disorders. Other areas of interest could include the study of 1-{4-[(diethylamino)methyl]-5-ethyl-2-furoyl}-2-methyl-1,4-diazepan-5-one's effects on immune function and inflammation, as well as its potential use in the treatment of chronic pain. Overall, this compound is a versatile drug with a range of potential applications that warrant further investigation.
Applications De Recherche Scientifique
Midazolam has been extensively studied for its pharmacological properties and clinical applications. It is commonly used in anesthesia, critical care, and emergency medicine to induce and maintain sedation, as well as to treat seizures and anxiety disorders. Midazolam has also been investigated for its potential use in the treatment of various neurological and psychiatric disorders, such as Alzheimer's disease, depression, and schizophrenia.
Propriétés
IUPAC Name |
1-[4-(diethylaminomethyl)-5-ethylfuran-2-carbonyl]-2-methyl-1,4-diazepan-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3/c1-5-15-14(12-20(6-2)7-3)10-16(24-15)18(23)21-9-8-17(22)19-11-13(21)4/h10,13H,5-9,11-12H2,1-4H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSPVQNQMBTJSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(O1)C(=O)N2CCC(=O)NCC2C)CN(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B3919257.png)

![1-(2-thienyl)-1,2-butanedione 2-[O-(4-methoxybenzoyl)oxime]](/img/structure/B3919288.png)
![ethyl 4-{[(2-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)(oxo)acetyl]amino}benzoate](/img/structure/B3919308.png)




![1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane](/img/structure/B3919354.png)
![2-[(1-adamantylacetyl)amino]-3-hydroxypropanoic acid](/img/structure/B3919356.png)

![3-({3-[2-(4-bromophenoxy)ethoxy]benzylidene}amino)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3919362.png)
